4'-Hydroxyflavone
Overview
Description
4’-Hydroxyflavone is a naturally occurring flavonoid, specifically a member of the flavone family. It is characterized by the presence of a hydroxyl group at the 4’ position of the flavone structure. This compound is found in various plants, including celery, red peppers, citrus fruits, parsley, berries, tea, and onions . It is known for its potential cosmetic and clinical applications due to its antioxidant properties .
Mechanism of Action
Target of Action
4’-Hydroxyflavone primarily targets the Sex hormone-binding globulin (SHBG) SHBG is a protein that binds to sex hormones, including testosterone and estradiol
Mode of Action
It’s known that flavonoids, the class of compounds to which 4’-hydroxyflavone belongs, can interact with their targets in various ways, such as direct binding or modulation of signal transduction pathways .
Biochemical Pathways
Flavonoids like 4’-Hydroxyflavone have been shown to influence several biochemical pathways. For instance, they can inhibit the enzyme α-glucosidase, which is involved in carbohydrate metabolism . The presence of hydroxyl groups at specific positions on the flavonoid structure enhances this inhibitory effect .
Pharmacokinetics
Flavonoids in general are known to have poor bioavailability due to factors like low absorption and rapid metabolism .
Result of Action
4’-Hydroxyflavone has been shown to suppress de novo fatty acid and cholesterol synthesis . This could potentially have implications for conditions like hepatic steatosis and dyslipidemia .
Action Environment
Environmental factors can influence the action of 4’-Hydroxyflavone. For example, the pH and presence of certain ions can affect the stability and efficacy of flavonoids . Additionally, the presence of other compounds, such as those found in the diet or gut microbiota, can influence the absorption and metabolism of flavonoids, thereby affecting their bioavailability and action .
Biochemical Analysis
Biochemical Properties
4’-Hydroxyflavone interacts with various enzymes and proteins. It is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . The nature of these interactions involves the regulation of lipid homeostasis, suggesting potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
Cellular Effects
4’-Hydroxyflavone has a significant impact on various types of cells and cellular processes. It influences cell function by controlling free radicals in the body . It exhibits antioxidant, anti-inflammatory, blood lipid-lowering, and cholesterol-lowering agents .
Molecular Mechanism
At the molecular level, 4’-Hydroxyflavone exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . This inhibition suggests a mechanism of action against fatty liver disease, hepatic steatosis, and dyslipidemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxyflavone can be synthesized through several methods, one of which involves the Baker-Venkataraman rearrangement. This classic method includes three steps: esterification, rearrangement, and cyclization . In a modified one-pot synthesis, 2-hydroxyacetophenone is treated with 4-substituted aroyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . This method yields various 4’-substituted flavone derivatives in high yield (≥70%) .
Industrial Production Methods: Industrial production of 4’-Hydroxyflavone typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyflavone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Halogenated, nitrated, and sulfonated flavone derivatives.
Scientific Research Applications
4’-Hydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.
Industry: It is used in cosmetics for its anti-wrinkle properties and in natural dyes for fabrics.
Comparison with Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anticancer and anti-inflammatory effects.
Myricetin: Exhibits antiviral and neuroprotective activities.
Fisetin: Has potential as an anti-aging and neuroprotective agent.
Uniqueness: 4’-Hydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLJXBLXNNCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877680 | |
Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-63-9 | |
Record name | 4′-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4143-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I6VZR0K67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4'-Hydroxyflavone?
A1: this compound has a molecular formula of C15H10O3 and a molecular weight of 238.24 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy are commonly used for structural characterization. These techniques provide information on functional groups, proton and carbon environments, and can aid in distinguishing between isomers. []
Q3: How does this compound interact with protein targets?
A3: Studies have shown that this compound exhibits binding affinity to human serum albumin (HSA), particularly within the hydrophobic pockets of subdomain IIA (site I). [] This interaction is primarily driven by electrostatic forces and ionic interactions. It also interacts with and inhibits the enzyme Casein Kinase 2 (CK2). [, ]
Q4: Does the position of the hydroxyl group affect the biological activity of hydroxyflavones?
A4: Yes, the position of the hydroxyl group significantly influences the biological activity of hydroxyflavones. For example, 2'-Hydroxyflavone demonstrates more potent antiplatelet effects than 3'- and this compound. [] This difference in activity is attributed to variations in their interactions with biological targets and subsequent downstream effects. [, , , ]
Q5: What are the metabolic pathways of this compound in biological systems?
A5: Studies using guinea pig models have shown that flavone, a precursor to this compound, is metabolized to this compound and excreted in the urine. [] Microbial metabolism studies have further revealed the formation of 3',4'-dihydroxyflavone from both flavone and this compound. [, ]
Q6: Does this compound exhibit anti-cancer properties?
A7: While this compound itself has not been extensively studied for its anti-cancer properties, research on related compounds like 3,4-dihydroxychalcone and 3,4,4'-trihydroxychalcone, which can be derived from this compound, has shown potent cytotoxicity against various human tumor cell lines in vitro. []
Q7: What is the role of this compound in modulating macrophage activity?
A8: In vitro studies have shown that this compound and its derivatives can modulate the luminol-dependent chemiluminescence of murine macrophages, a process indicative of reactive oxygen species production. [] This suggests a potential role in regulating inflammatory responses.
Q8: How can this compound be used to combat fungicide resistance?
A9: Research has identified a this compound derivative, 2-(4-ethoxy-phenyl)-chromen-4-one, as a potent inhibitor of energy-dependent fungicide efflux transporters in Pyrenophora tritici-repentis, the causal agent of wheat tan spot. [] This finding offers a potential strategy to overcome fungicide resistance by blocking the efflux pumps that expel fungicides from fungal cells.
Q9: How is computational chemistry employed in studying this compound?
A10: Computational methods like molecular docking are used to predict the binding modes and affinities of this compound and its derivatives with biological targets like enzymes and proteins. [] These insights are crucial for understanding structure-activity relationships and guiding the design of novel drug candidates.
Q10: Can QSAR models predict the activity of this compound derivatives?
A11: Yes, QSAR models can be developed using experimental data and computational descriptors to establish correlations between the structure of this compound derivatives and their biological activities. [] These models help prioritize the synthesis and evaluation of novel compounds with improved potency and selectivity.
Q11: What is the significance of summation solute hydrogen bonding acidity (A) in drug development based on this compound?
A12: The Abraham summation solute hydrogen bonding acidity (A) is a crucial descriptor in QSAR models and the general solvation equation. [] It quantifies a molecule's tendency to act as a hydrogen bond donor and is valuable for predicting drug absorption and uptake. Understanding the A values of this compound and its derivatives can guide the design of compounds with desired pharmacokinetic properties.
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